1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide
Overview
Description
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide, also known as 1-methyl-1H-1,2,3-triazole-4-carboxamide, is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known for their solid dipole moment, making them powerful amide substitutes in bioactive molecules . They can also be used as a linker and exhibit bio-isosteric effects on the bonding of peptides, aromatic rings, double bonds, and imidazole rings .
Biochemical Pathways
It’s worth noting that triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) iodide and often performed under mild conditions with high regioselectivity and yield . The reaction can be carried out in various solvents, including water and organic solvents, and often requires the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide can be achieved through continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another isomer with different chemical properties and applications.
1,2,3-Triazole-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of an amide group.
1,2,3-Triazole-4-carboxamide: Similar structure but with different substituents on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyltriazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-8-2-3(4(5)9)6-7-8/h2H,1H3,(H2,5,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLJEAVAAOZCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277538 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39039-49-1 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39039-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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